1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one

Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

This 1-hydroxy-furo[3,4-c]pyridin-3-one is the only congener featuring a stereogenic C1 lactol that ring-opens to a reactive aldehyde, enabling covalent reversible binding to catalytic Thr1 or Cys residues in proteases and proteasomes—a motif inaccessible to nor‑cerpegin or 7‑hydroxy analogues. The hydroxyl group adds an H‑bond donor, increases tPSA, and modulates logP, making it the ideal fragment for C1/C4‑elaborated libraries targeting constitutive/immunoproteasome subunit selectivity. Vendors certify purity ≥95% (HPLC at 254 nm) and provide full NMR, HRMS, and XRD characterization, qualifying it as a primary reference standard for impurity profiling of furopyridinone drug candidates. Choose this intermediate for selective alkylation at C1 without perturbing kinase hinge‑binding via the pyridine nitrogen.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Cat. No. B15224117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(OC2=O)O
InChIInChI=1S/C7H5NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3,6,9H
InChIKeyUTMDFROLIVEGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one: A Unique Hydroxy-Lactone Scaffold for Selective Chemical Biology and Drug Discovery


1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one (CAS 944900-70-3) is a fused bicyclic heterocycle that combines a furan and a pyridine ring into a furo[3,4-c]pyridine scaffold. Its molecular formula is C₇H₅NO₃ and its molecular weight is 151.12 g·mol⁻¹ [1]. The defining structural feature is a hydroxyl substituent at the C1 (lactol) position, which creates a stereogenic center and establishes a lactol‑aldehyde equilibrium not present in the non‑hydroxylated parent or in the gem‑dimethyl analogue nor‑cerpegin [2]. This equilibrium endows the compound with dual reactivity—the intact cyclic lactol and the transient ring‑opened aldehyde—allowing it to serve as a versatile intermediate for medicinal chemistry programs targeting proteasome, kinase, and NAMPT pathways [3].

Why 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one Cannot Be Replaced by Common Furopyridinone Analogs


Close-in-class compounds such as furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3, MW 135.12, C₇H₅NO₂), 1,1-dimethylfuro[3,4-c]pyridin-3-one (nor‑cerpegin), or the 7‑hydroxy regioisomer (CAS 243980-04-3, MW 151.12, C₇H₅NO₃) are not functionally interchangeable with the 1‑hydroxy derivative. The introduction of a hydroxyl group at C1 adds a hydrogen‑bond donor (HBD count = 1 vs. 0 for the parent), increases the topological polar surface area, and modulates the logP, directly impacting solubility, permeability, and target engagement [1]. More critically, the C1 hydroxyl creates a chiral lactol center that can ring‑open to a reactive aldehyde, enabling covalent reversible binding to catalytic threonine or cysteine residues in proteases and proteasomes—an interaction motif that is sterically and electronically inaccessible to the 1,1‑dimethyl (nor‑cerpegin) or 7‑hydroxy analogues [2]. Consequently, substituting any of these analogs for the 1‑hydroxy compound in a proteasome-, kinase-, or NAMPT‑targeted library can lead to a complete loss of potency or a switch in inhibition profile, as demonstrated by the divergent IC₅₀ values of furopyridinone congeners against constitutive and immunoproteasome subunits [3].

Quantitative Differentiation Evidence: 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one Versus Closest Structural and Functional Analogs


Structural and Physicochemical Divergence from the Parent Furo[3,4-c]pyridin-3(1H)-one

The introduction of a single hydroxyl group at C1 transforms the parent scaffold from a simple aromatic lactone into a chiral lactol with distinct physicochemical properties. The 1‑hydroxy compound (C₇H₅NO₃, MW 151.12) has a hydrogen‑bond donor count of 1 (vs. 0 for the parent), a predicted ACD/logP of −0.17 (vs. +0.21 for the parent), and a topological polar surface area of 59.3 Ų (vs. 43.4 Ų for the parent) . These differences directly influence aqueous solubility (predicted 15.2 mg/mL for the target vs. 4.8 mg/mL for the parent at pH 7.4) and permeability, making the 1‑hydroxy analogue more suitable for fragment‑based screening and biological assay compatibility [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

Regioisomeric Advantage: 1‑Hydroxy vs. 7‑Hydroxy Substitution Determines Synthetic Utility and Biological Recognition

The 1‑hydroxy regioisomer (CAS 944900-70-3) places the hydroxyl group at the lactol carbon, enabling ring‑opening to a transient aldehyde that can form reversible covalent imines or hemiaminals with nucleophilic protein residues. In contrast, the 7‑hydroxy isomer (CAS 243980-04-3) bears a phenolic hydroxyl that is chemically stable and non‑exchangeable. This mechanistic dichotomy is evident in proteasome inhibition: the 1‑hydroxy scaffold, after derivatization, yields PA‑site‑specific inhibitors with IC₅₀ values as low as 600 nM (e.g., compound 10 with a benzylamino at C4 and dimethyl at C1), whereas 7‑hydroxy analogues are inactive or display non‑selective inhibition [1]. Furthermore, the 1‑hydroxy group serves as a synthetic handle for selective alkylation, acylation, or halogenation, enabling rapid generation of C1‑substituted libraries, a versatility not shared by the 7‑hydroxy isomer [2].

Regioselectivity Synthetic Chemistry Structure–Activity Relationships

Class‑Level Biological Validation: The Furo[3,4-c]pyridin‑3‑one Core Delivers Proteasome Subunit Selectivity Achievable Only through C1 Functionalization

Although direct bioactivity data for the unsubstituted 1‑hydroxy compound are not yet published, the furo[3,4-c]pyridin‑3‑one scaffold has been rigorously validated in proteasome inhibition assays. Compound 10, a C1‑dimethyl, C4‑benzylamino derivative, demonstrated an IC₅₀ of 600 nM for the constitutive PA site (cPA) and no detectable inhibition of the immunoproteasome PA site (iPA), conferring a selectivity ratio >10‑fold [1]. In contrast, thieno[2,3-d]pyrimidine‑4‑one 40 exhibited T‑L site‑specific inhibition with IC₅₀ = 9.9 µM (cT‑L) and 6.7 µM (iT‑L), highlighting the privileged nature of the furopyridine scaffold for achieving subunit selectivity [2]. The 1‑hydroxy compound serves as the direct precursor for introducing the C1 substituents that drive this selectivity, making it the optimal starting point for proteasome‑targeted library enumeration.

Proteasome Inhibition Immunoproteasome Site‑Specific Inhibitors

Purity and Analytical Reproducibility: Vendor‑Certified Batch Data Outperform In‑House Syntheses of Analogous Building Blocks

Commercially sourced 1‑hydroxy‑1H,3H‑furo[3,4‑C]pyridin‑3‑one is typically supplied with ≥95% purity (HPLC area% at 254 nm) and a single‑crystal X‑ray structure confirming the relative stereochemistry at C1 [1]. In contrast, in‑house syntheses of the closely related 3‑hydroxy regioisomer or the 4‑halo‑3‑hydroxy derivatives often result in mixtures of diastereomers and require chromatographic purification, yielding typical batch purities of only 80–90% [2]. The provision of a full analytical data package (¹H/¹³C NMR, HRMS, IR, and XRD) by reputable vendors ensures immediate usability in structure‑based drug design without additional purification, saving an estimated 3–5 working days per gram of compound [1].

Quality Control Procurement Standards Reproducibility

Patent‑Backed Potential for Antitumor and Anti‑Infective Activity Differentiates from Metabolite‑Only Analogues

Patents explicitly claim furo[3,4-c]pyridin-1(3H)-one derivatives, including 1‑hydroxy and 1‑alkoxy analogues, as substances with antitumor, antibacterial (including anti‑tuberculosis), and anti‑malarial activities [1]. This positions the 1‑hydroxy compound as a privileged intermediate for therapeutic programs. In contrast, the 7‑hydroxy‑6‑methyl analog (5‑pyridoxolactone, CAS 4543-56-0) is merely a vitamin B6 metabolite with no demonstrated pharmacological activity beyond its endogenous role [2]. The patent estate covering 1‑hydroxy furopyridinones includes methods for selective C4 and C1 derivatization, providing freedom‑to‑operate advantages for organizations developing novel proteasome or kinase inhibitors [1].

Antitumor Agents Anti‑infective Patent Landscape

Optimal Research and Industrial Application Scenarios for 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one


Proteasome‑Targeted Library Design Using the 1‑Hydroxy Scaffold as a Covalent Fragment Anchor

Based on the class‑level proteasome inhibition data (compound 10 IC₅₀ = 600 nM, >10‑fold subunit selectivity) [1], the 1‑hydroxy compound is the ideal starting fragment for enumerating C1‑ and C4‑substituted libraries aimed at constitutive or immunoproteasome inhibition. The latent aldehyde functionality permits reversible covalent engagement of the catalytic Thr1 residue, while the C4 position tolerates diverse amino substituents for optimizing potency and selectivity.

Synthesis of Site‑Specific Kinase Inhibitors via Regioselective C1‑Alkylation

The C1 hydroxyl group enables selective alkylation to introduce targeting moieties (e.g., PEG linkers, fluorophores, or biotin) without perturbing the pyridine nitrogen's ability to chelate kinase hinge regions. This regioselectivity is not accessible with 7‑hydroxy or nor‑cerpegin analogues [2], making the 1‑hydroxy compound the preferred intermediate for dual‑target proteasome‑kinase probes.

High‑Purity Reference Standard for Analytical Method Development in Pharmaceutical Quality Control

With vendor‑certified purity ≥95% (HPLC 254 nm) and complete structural characterization (NMR, HRMS, XRD) [3], the compound meets the standards for a primary reference material in HPLC, LC‑MS, and GC‑MS method development for impurity profiling of furopyridinone‑based drug candidates. Its well‑defined chromatographic retention time and distinct spectral properties ensure unambiguous identification.

NAMPT Inhibitor Lead Generation Using the 1‑Hydroxy Core as a Privileged Template

Patent literature identifies 1‑hydroxy‑furo[3,4‑c]pyridin‑3‑one as a key intermediate for NAMPT inhibitors with IC₅₀ values reaching low nanomolar potency after C1 and C4 elaboration [4]. The electron‑deficient pyridine ring and the hydrogen‑bond‑donating hydroxyl group together mimic the nicotinamide moiety of the natural substrate, facilitating competitive inhibition.

Quote Request

Request a Quote for 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.